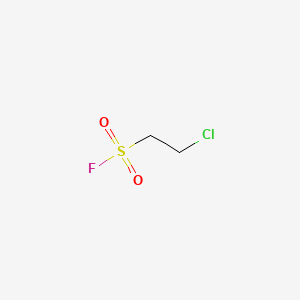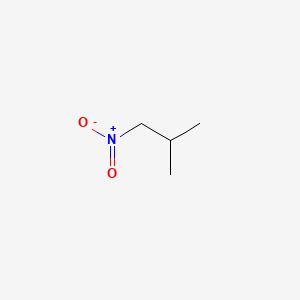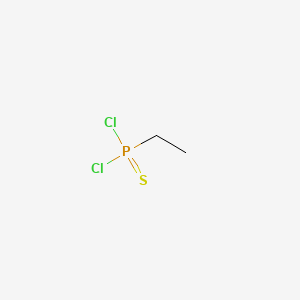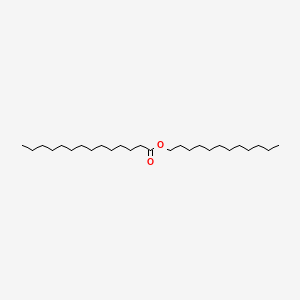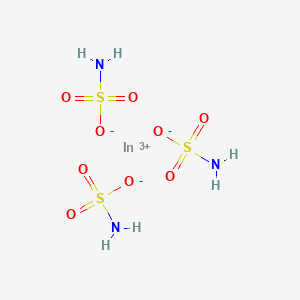
Indium(III) sulfamate
Overview
Description
Indium(III) sulfamate is a chemical compound with the formula In(NH₂SO₃)₃. It is a salt composed of indium in the +3 oxidation state and sulfamate anions. This compound is known for its applications in various fields, including electroplating, electronics, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) sulfamate can be synthesized through the reaction of indium metal or indium oxide with sulfamic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete dissolution of indium and formation of the sulfamate salt.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving indium metal in sulfamic acid, followed by purification processes to remove impurities. The resulting solution is then crystallized to obtain pure this compound crystals.
Chemical Reactions Analysis
Types of Reactions: Indium(III) sulfamate undergoes various chemical reactions, including:
Oxidation: Indium(III) can be oxidized to higher oxidation states under specific conditions.
Reduction: Indium(III) can be reduced to indium metal using reducing agents.
Substitution: The sulfamate anion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Reagents like halides or other anionic species.
Major Products Formed:
Oxidation: Higher oxidation state indium compounds.
Reduction: Metallic indium.
Substitution: Indium salts with different anions.
Scientific Research Applications
Indium(III) sulfamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of indium-based compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a component in biosensors.
Medicine: Explored for its potential in radiopharmaceuticals and cancer treatment due to its ability to emit Auger electrons.
Industry: Utilized in electroplating processes to deposit indium coatings on various substrates, enhancing their corrosion resistance and electrical conductivity.
Mechanism of Action
The mechanism by which indium(III) sulfamate exerts its effects depends on its application:
Electroplating: Indium(III) ions are reduced to metallic indium on the substrate surface, forming a uniform and adherent coating.
Radiopharmaceuticals: Indium(III) complexes emit Auger electrons, which can cause localized damage to cancer cells, making them useful in targeted cancer therapies.
Biosensors: this compound can interact with biological molecules, leading to changes in electrical or optical properties that can be detected and measured.
Comparison with Similar Compounds
Indium(III) sulfate: Another indium salt with sulfate anions, used in similar applications but with different chemical properties.
Indium(III) chloride: A chloride salt of indium, commonly used in the synthesis of indium-based materials.
Indium(III) nitrate: A nitrate salt of indium, used in various chemical reactions and industrial processes.
Uniqueness of Indium(III) Sulfamate: this compound is unique due to its specific anion, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its solubility in water make it particularly useful in electroplating and other aqueous processes.
Properties
IUPAC Name |
indium(3+);trisulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/In.3H3NO3S/c;3*1-5(2,3)4/h;3*(H3,1,2,3,4)/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNRNCLWWCRST-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6InN3O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5329-14-6 (Parent) | |
| Record name | Sulfamic acid, indium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066027938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3070381 | |
| Record name | Sulfamic acid, indium(3+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3070381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66027-93-8 | |
| Record name | Sulfamic acid, indium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066027938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, indium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamic acid, indium(3+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3070381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indium(3+) trisulphamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


